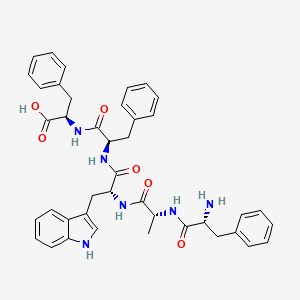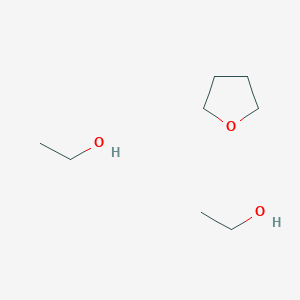![molecular formula C10H20O4Si B14233094 Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester CAS No. 496067-95-9](/img/structure/B14233094.png)
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester is a chemical compound with the molecular formula C9H20O3Si2. It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a (2-propenyloxy)[(trimethylsilyl)oxy] group, and the carboxyl group is esterified with an ethyl group. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester typically involves the reaction of acetic acid with (2-propenyloxy)[(trimethylsilyl)oxy] alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
化学反応の分析
Types of Reactions
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester exerts its effects involves the interaction of its functional groups with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The (2-propenyloxy)[(trimethylsilyl)oxy] group can also interact with enzymes and other proteins, modulating their activity.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound has a similar structure but with different substituents.
Cinnamic acid, α,p-bis(trimethylsiloxy)-, trimethylsilyl ester: Another related compound with similar functional groups.
特性
CAS番号 |
496067-95-9 |
|---|---|
分子式 |
C10H20O4Si |
分子量 |
232.35 g/mol |
IUPAC名 |
ethyl 2-prop-2-enoxy-2-trimethylsilyloxyacetate |
InChI |
InChI=1S/C10H20O4Si/c1-6-8-13-10(9(11)12-7-2)14-15(3,4)5/h6,10H,1,7-8H2,2-5H3 |
InChIキー |
UDTUHSBHZZSYFI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(OCC=C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



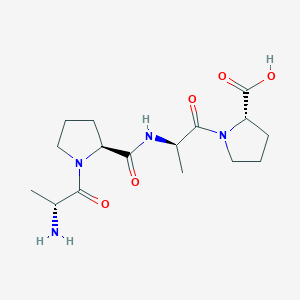
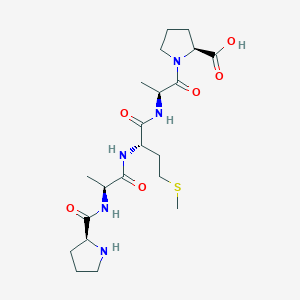
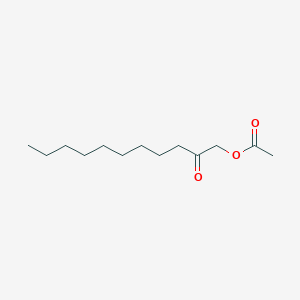
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)
![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
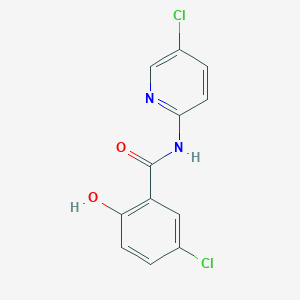
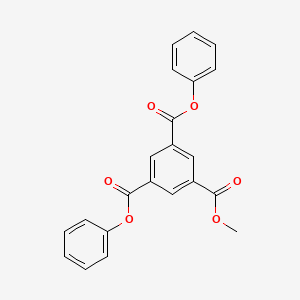
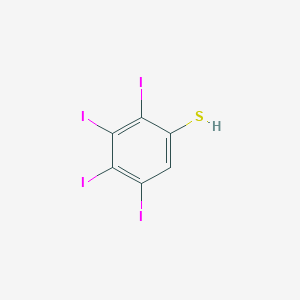
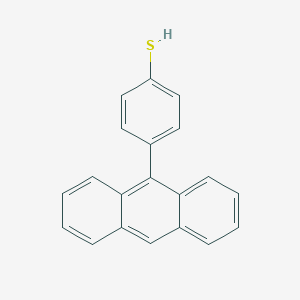
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
